

Reactions of Ethyl 2-(chlorocarbonyl)benzoate with Amines: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl 2-(chlorocarbonyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reactions of **ethyl 2-(chlorocarbonyl)benzoate** with various amines. This versatile reagent serves as a key building block in the synthesis of N-substituted isoindolinones and phthalimides, classes of compounds with significant applications in medicinal chemistry and drug development.

Introduction

Ethyl 2-(chlorocarbonyl)benzoate is a bifunctional molecule containing both an ester and an acyl chloride. This unique structure allows for sequential or one-pot reactions with nucleophiles, particularly amines, to generate a diverse range of heterocyclic compounds. The primary products of these reactions are N-substituted isoindolinones and N-substituted phthalimides, which are scaffolds found in numerous biologically active molecules.

The reaction pathway is largely dependent on the nature of the amine and the reaction conditions. Primary amines typically lead to the formation of isoindolinones through an initial acylation followed by an intramolecular cyclization. Secondary amines, lacking the proton necessary for the final cyclization to an isoindolinone, can also participate in related transformations. Aromatic amines can yield N-aryl phthalimides under specific conditions.

The resulting isoindolinone and phthalimide derivatives have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Notably, certain isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose)

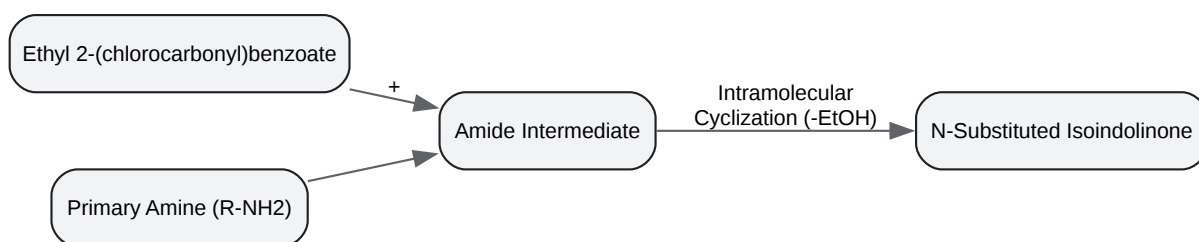
polymerase (PARP) and modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, making them promising candidates for anticancer and anti-inflammatory therapies.

General Reaction Schemes

The reaction of **ethyl 2-(chlorocarbonyl)benzoate** with amines can proceed through two main pathways, leading to the formation of either N-substituted isoindolinones or N-substituted phthalimides.

Synthesis of N-Substituted Isoindolinones

The reaction with primary amines typically proceeds via a two-step, one-pot synthesis. The amine first attacks the acyl chloride, forming an intermediate amide. Subsequent intramolecular cyclization, often promoted by a base or heat, leads to the formation of the N-substituted isoindolinone.



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Caption: General reaction scheme for the synthesis of N-substituted isoindolinones.

Synthesis of N-Substituted Phthalimides

Under different reaction conditions, particularly with aromatic amines, the reaction can lead to the formation of N-substituted phthalimides. This transformation involves the reaction of the amine with both the acyl chloride and the ester functionalities of the starting material.

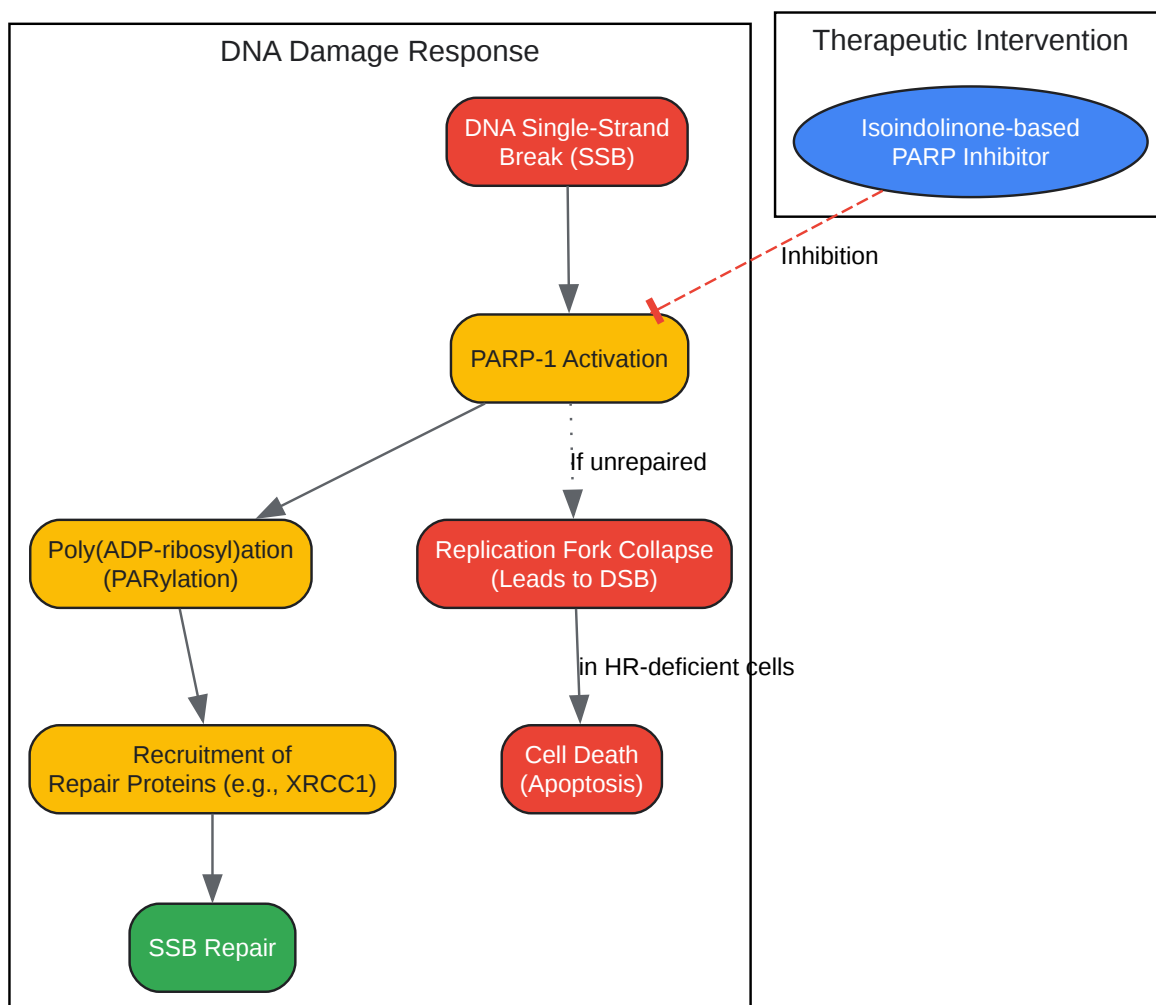
Applications in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs and drug candidates.^[1] Derivatives synthesized from **ethyl 2-**

(chlorocarbonyl)benzoate have shown significant potential in several therapeutic areas.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several isoindolinone-based PARP inhibitors have been developed and have shown promising results in the treatment of ovarian, breast, and prostate cancers.[3]

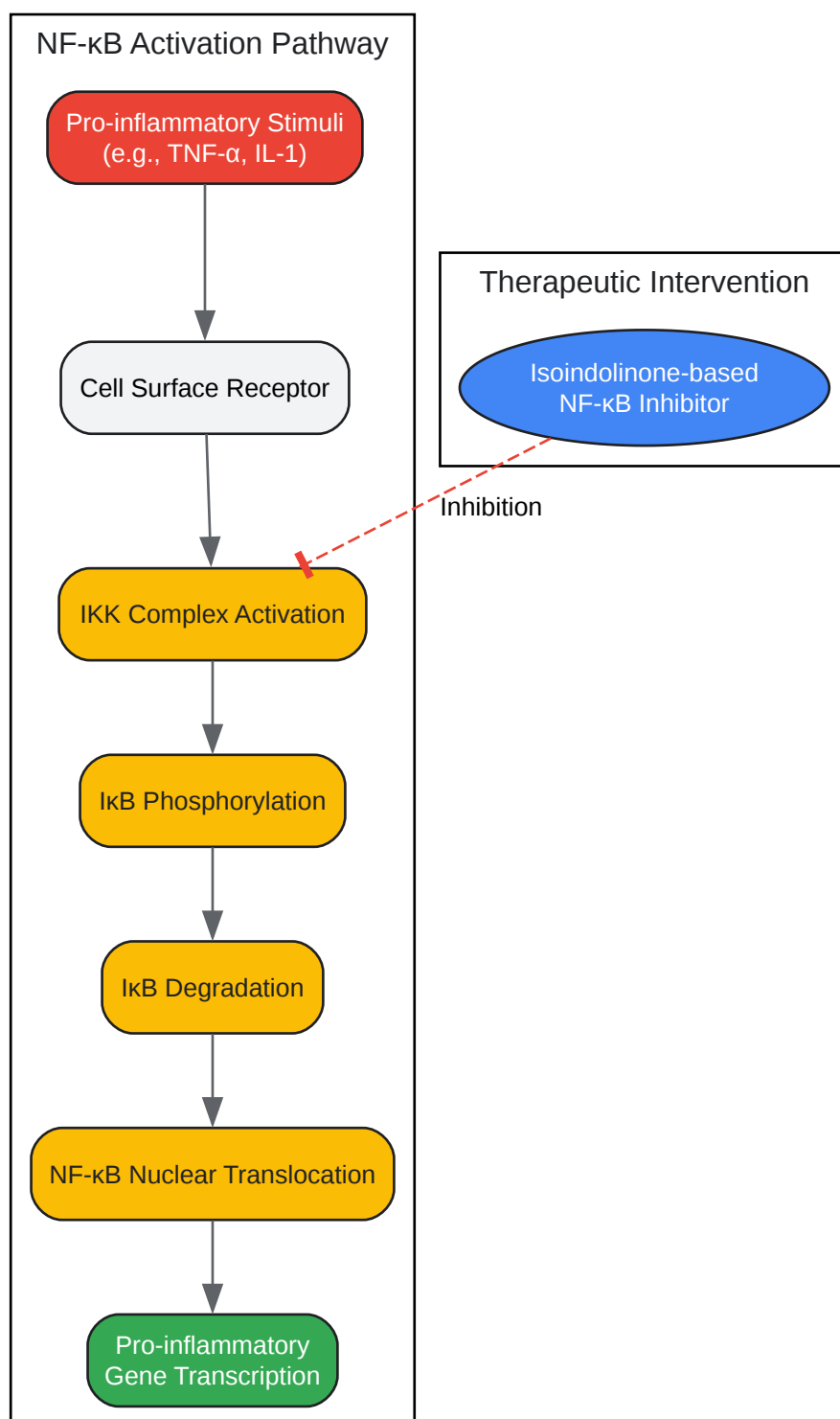


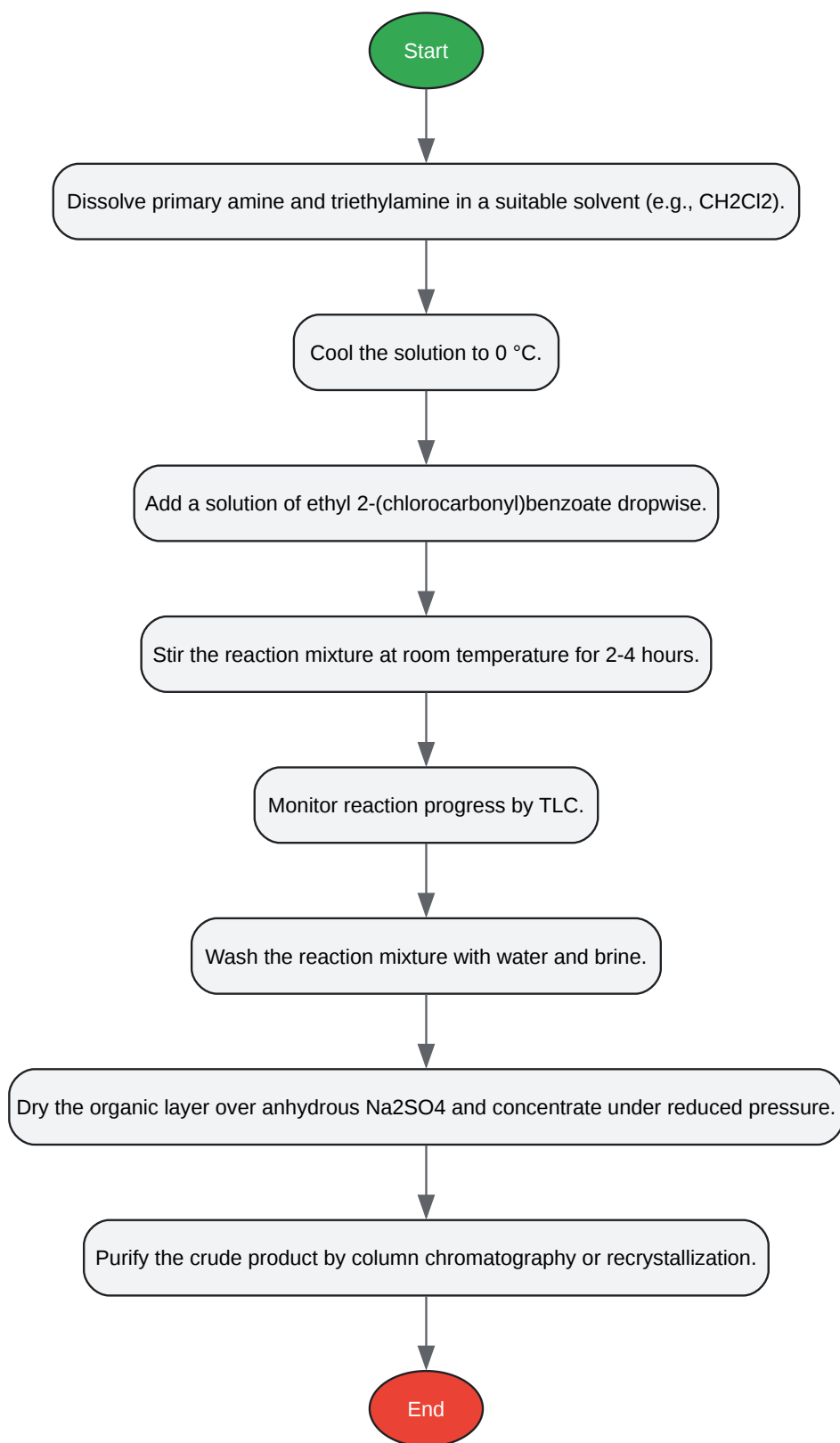
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Caption: PARP-1 signaling pathway in DNA repair and its inhibition by isoindolinone derivatives.

Modulation of NF- κ B Signaling in Inflammation

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. [4][5] In response to pro-inflammatory stimuli, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B). This allows the NF- κ B dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. [6][7] Some isoindolinone derivatives have been shown to inhibit NF- κ B activation, suggesting their potential as anti-inflammatory agents. [8]





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